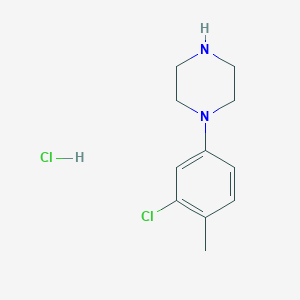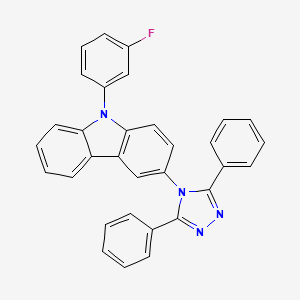
3-(3,5-Diphenyl-4H-1,2,4-triazol-4-yl)-9-(3-fluorophenyl)-9H-carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,5-Diphenyl-4H-1,2,4-triazol-4-yl)-9-(3-fluorophenyl)-9H-carbazole is a complex organic compound that features a triazole ring and a carbazole moiety
准备方法
合成路线和反应条件
3-(3,5-二苯基-4H-1,2,4-三唑-4-基)-9-(3-氟苯基)-9H-咔唑的合成通常涉及多步有机反应。一种常见的方法是从三唑环的合成开始,然后引入咔唑部分。反应条件通常需要使用催化剂、特定溶剂和控制温度,以确保获得所需产物,并具有高产率和纯度。
工业生产方法
在工业环境中,该化合物的生产很可能涉及扩大实验室合成方法的规模。这可能包括优化更大体积的反应条件,确保一致的质量控制,并实施有效的纯化技术,例如重结晶或色谱法。
化学反应分析
反应类型
3-(3,5-二苯基-4H-1,2,4-三唑-4-基)-9-(3-氟苯基)-9H-咔唑可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化以形成不同的衍生物。
还原: 还原反应可以修饰化合物中存在的官能团。
取代: 化合物中的芳香环可以进行亲电或亲核取代反应。
常用的试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化锂铝等还原剂,以及用于取代反应的各种亲电试剂或亲核试剂。条件通常涉及特定的溶剂、温度,有时还使用催化剂。
主要形成的产物
这些反应形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能产生醌类衍生物,而取代反应可能会在芳香环上引入新的官能团。
科学研究应用
化学
在化学领域,3-(3,5-二苯基-4H-1,2,4-三唑-4-基)-9-(3-氟苯基)-9H-咔唑因其独特的结构特性以及作为构建更复杂分子的基石的潜力而被研究。
生物学
在生物研究中,该化合物可能会因其作为药物剂的潜力而被研究,特别是在针对特定生物途径的药物开发方面。
医学
在医学上,该化合物可能会被研究其治疗潜力,包括其与酶或受体等生物靶标相互作用的能力。
工业
在工业中,3-(3,5-二苯基-4H-1,2,4-三唑-4-基)-9-(3-氟苯基)-9H-咔唑可能会被用于开发先进材料,例如有机半导体或发光二极管 (LED)。
作用机制
3-(3,5-二苯基-4H-1,2,4-三唑-4-基)-9-(3-氟苯基)-9H-咔唑发挥其作用的机制取决于其具体的应用。在生物学环境中,它可能会与酶、受体或 DNA 等分子靶标相互作用,调节它们的活性并导致治疗效果。所涉及的途径可能包括信号转导、基因表达或代谢过程。
相似化合物的比较
类似化合物
与 3-(3,5-二苯基-4H-1,2,4-三唑-4-基)-9-(3-氟苯基)-9H-咔唑类似的化合物包括其他三唑和咔唑衍生物,例如:
- 3-(3,5-二苯基-4H-1,2,4-三唑-4-基)-9H-咔唑
- 9-(3-氟苯基)-9H-咔唑
- 3,5-二苯基-4H-1,2,4-三唑
独特性
3-(3,5-二苯基-4H-1,2,4-三唑-4-基)-9-(3-氟苯基)-9H-咔唑的独特性在于其官能团和结构特征的特定组合,赋予了其独特的化学和物理性质。这使其成为各种研究和工业应用中的一种有价值的化合物。
属性
分子式 |
C32H21FN4 |
|---|---|
分子量 |
480.5 g/mol |
IUPAC 名称 |
3-(3,5-diphenyl-1,2,4-triazol-4-yl)-9-(3-fluorophenyl)carbazole |
InChI |
InChI=1S/C32H21FN4/c33-24-14-9-15-25(20-24)36-29-17-8-7-16-27(29)28-21-26(18-19-30(28)36)37-31(22-10-3-1-4-11-22)34-35-32(37)23-12-5-2-6-13-23/h1-21H |
InChI 键 |
QTEAQKOKRJOCJH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC4=C(C=C3)N(C5=CC=CC=C54)C6=CC(=CC=C6)F)C7=CC=CC=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S,3R,4R,5S,6R)-2-(hydroxymethyl)-6-[(2R,3R,4S,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyloxane-3,4,5-triol](/img/structure/B11824625.png)
![methyl N-{1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11824639.png)
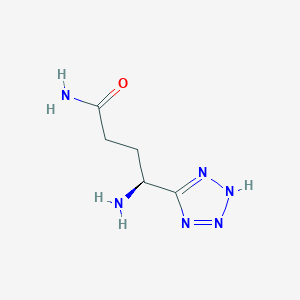



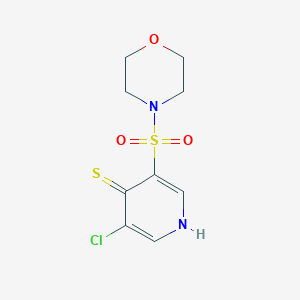
![4,4'-Bis [2-(3-methoxyphenyl)ethenyl]-2,2'-bipyridine](/img/structure/B11824660.png)
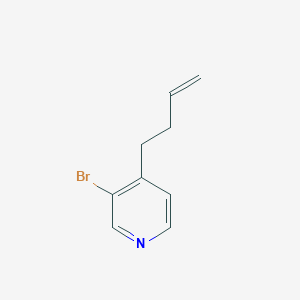

![2-Methyl-1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11824682.png)
